molecular formula C17H30BNO4 B13633824 Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate

Cat. No.: B13633824
M. Wt: 323.2 g/mol
InChI Key: FOKAYFRQGHIFEW-ZHACJKMWSA-N
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Description

Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate: is a compound that features a pyrrolidine ring substituted with a tert-butyl ester and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various aryl or alkyl derivatives

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its boron moiety is particularly valuable in cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine

The compound is explored for its potential in drug discovery and development. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations .

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate involves its reactivity towards different chemical reagents. The boron moiety can form stable complexes with various nucleophiles, facilitating cross-coupling reactions. The ester group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

What sets tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate apart is its combination of a pyrrolidine ring with a vinyl group and a boron moiety

Properties

Molecular Formula

C17H30BNO4

Molecular Weight

323.2 g/mol

IUPAC Name

tert-butyl 2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-12-8-9-13(19)10-11-18-22-16(4,5)17(6,7)23-18/h10-11,13H,8-9,12H2,1-7H3/b11-10+

InChI Key

FOKAYFRQGHIFEW-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCN2C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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